molecular formula C24H20N2O5S B11399269 N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide

N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11399269
M. Wt: 448.5 g/mol
InChI Key: FFYPRFCNTBFEBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid organic molecule featuring a 4,5,6,7-tetrahydro-1-benzothiophene core, a carbamoyl group substituted with a furan-2-ylmethyl moiety, and a 4-oxo-4H-chromene-2-carboxamide scaffold. Structural determination methods such as X-ray crystallography (via SHELX software ) or NMR spectroscopy (as in ) are critical for confirming its configuration.

Properties

Molecular Formula

C24H20N2O5S

Molecular Weight

448.5 g/mol

IUPAC Name

N-[3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H20N2O5S/c27-17-12-19(31-18-9-3-1-7-15(17)18)22(28)26-24-21(16-8-2-4-10-20(16)32-24)23(29)25-13-14-6-5-11-30-14/h1,3,5-7,9,11-12H,2,4,8,10,13H2,(H,25,29)(H,26,28)

InChI Key

FFYPRFCNTBFEBM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C(=O)NCC5=CC=CO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl carbamoyl intermediate. This intermediate is then coupled with a tetrahydrobenzothiophene derivative under controlled conditions. The final step involves the incorporation of the chromene-2-carboxamide moiety through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction efficiency and yield. Microwave radiation can accelerate the reaction rates and improve the overall yield of the desired product. The use of effective coupling reagents such as DMT/NMM/TsO− or EDC is common in these processes .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as furan-2-carboxylic acid derivatives, alcohols, and substituted benzothiophene derivatives .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Activity

N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide has shown promising anticancer properties:

  • Cell Lines Tested : Effective against various cancer cell lines such as HepG2 (liver cancer), Huh7 (hepatoma), and MCF7 (breast cancer).
Cell LineIC50 (µM)Mechanism of Action
HepG215.3Induces apoptosis via mitochondrial pathways
Huh712.8Causes cell cycle arrest in S-phase
MCF718.5Promotes apoptosis by increasing pro-apoptotic proteins

The mechanisms behind its anticancer effects include the induction of apoptosis and cell cycle arrest. Studies have demonstrated that the compound increases levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins, leading to enhanced cancer cell death.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Antibacterial Effects : Effective against common pathogens like Escherichia coli and Staphylococcus aureus.
PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Research suggests that the compound may also possess antifungal properties, although further studies are needed to confirm these effects.

Case Studies and Research Findings

Several studies have been conducted to explore the applications of this compound:

  • Study on Anticancer Mechanisms :
    • A recent study published in Molecules highlighted the compound's ability to induce apoptosis in liver cancer cells through modulation of mitochondrial pathways. The study found that treatment led to increased expression of Bax and decreased expression of Bcl-2, indicating a shift towards pro-apoptotic signaling pathways .
  • Antimicrobial Efficacy :
    • Another research article focused on the antibacterial activity of this compound against E. coli and S. aureus. The results indicated significant inhibition at low concentrations, suggesting potential for development as an antimicrobial agent .
  • Pharmacological Profiles :
    • Comprehensive pharmacological profiling has revealed that the compound not only acts on cancer cells but also shows promise in treating infections caused by resistant strains of bacteria .

Mechanism of Action

The mechanism of action of N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s furan and benzothiophene moieties are believed to play a crucial role in its biological activity by binding to target proteins and enzymes, thereby modulating their function .

Comparison with Similar Compounds

Benzothiazole and Thiazolidinone Derivatives

Compounds from , such as N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) , share a carboxamide-linked heterocyclic core but differ in key regions:

  • Core structure: The target compound uses a tetrahydrobenzothiophene, whereas analogues like 4g employ a benzothiazole-thiazolidinone hybrid. The saturated tetrahydrobenzothiophene may enhance lipophilicity compared to the planar benzothiazole .
  • Substituents : The furan-2-ylmethyl group in the target compound contrasts with halogenated aryl groups (e.g., 4-chlorophenyl in 4g). Halogenation often improves metabolic stability, while the furan group may enhance π-π interactions .

Furan-Containing Dihydropyridines

Compounds like 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331) () share the furyl substituent but feature a dihydropyridine core.

Spectral and Structural Analysis

NMR Profiling

As demonstrated in , NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For the target compound:

  • The tetrahydrobenzothiophene’s protons would likely show distinct shifts compared to unsaturated benzothiazole cores (e.g., 4g) due to ring-current effects.
  • The furan-2-ylmethyl group’s protons (δ ~6.3–7.4 ppm) would differ from halogenated aryl protons (δ ~7.0–7.5 ppm for chlorophenyl groups) .

Infrared Spectroscopy

The carboxamide C=O stretch (~1650–1700 cm⁻¹) and furan C-O-C absorption (~1015 cm⁻¹) would align with analogues like 4g and AZ331, confirming functional group integrity .

Implications of Structural Differences

  • Pharmacological Potential: The tetrahydrobenzothiophene core may improve blood-brain barrier penetration compared to benzothiazole derivatives.
  • Synthetic Challenges : The furan-2-ylmethyl group’s steric demand could complicate coupling reactions, necessitating optimized conditions.
  • Target Selectivity : Halogenated analogues (e.g., 4g, 4h) may exhibit stronger hydrophobic interactions, while the furan group in the target compound could engage in hydrogen bonding .

Biological Activity

N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a chromene core with furan and benzothiophene moieties, which are known for their diverse biological activities. The molecular formula is C20H20N2O3SC_{20}H_{20}N_2O_3S with a molecular weight of approximately 364.45 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression and inflammation. For instance, chromene derivatives have been reported to inhibit topoisomerase and cyclooxygenase enzymes, which are critical in cancer and inflammatory pathways .
  • Antioxidant Activity : The presence of furan and chromene structures contributes to scavenging free radicals, thereby reducing oxidative stress .
  • Antimicrobial Properties : Compounds with similar scaffolds have demonstrated antibacterial and antifungal activities against various pathogens .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Tested Against Results Reference
AnticancerSK-LU-1 (lung cancer)IC50 values lower than standard drugs
AntifungalCandida spp.MIC comparable to fluconazole
Enzyme InhibitionTopoisomerase ISignificant inhibition noted
AntioxidantDPPH radical scavengingHigh scavenging activity observed

Case Studies

  • Anticancer Activity : A study evaluated the anticancer properties of similar chromene derivatives in vitro against various cancer cell lines. The results indicated that these compounds exhibited potent cytotoxic effects, particularly against prostate and lung cancer cells .
  • Antifungal Efficacy : Research on furan-based compounds highlighted their effectiveness against multiple Candida species. The tested compounds showed lower MIC values compared to established antifungal agents like fluconazole .
  • Mechanistic Insights : Molecular docking studies revealed that the compound interacts effectively with the active sites of target enzymes such as topoisomerase I and CYP51 in fungi, suggesting a potential for development as a therapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.